1-Oxaspiro[5.5]undecane, 4-methylene-
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Overview
Description
1-Oxaspiro[5.5]undecane, 4-methylene- is a spirocyclic compound characterized by a unique structure where a spiro center connects two rings, one of which contains an oxygen atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[5.5]undecane, 4-methylene- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and olefins in the presence of acid catalysts to form the spirocyclic ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[5.5]undecane, 4-methylene- undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the spirocyclic ketone to alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methylene group.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted spirocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Oxaspiro[5.5]undecane, 4-methylene- has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Oxaspiro[5.5]undecane, 4-methylene- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein for the survival of the bacterium . The interaction involves polar contacts with specific amino acids in the protein, leading to inhibition of its function.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic structures but contain sulfur atoms in the rings.
1,3-Oxathiane derivatives: These compounds also feature oxygen and sulfur atoms in the spirocyclic rings and exhibit unique stereochemistry.
1-Oxa-9-azaspiro[5.5]undecane: This compound contains a nitrogen atom in the spirocyclic ring and has been studied for its antituberculosis activity.
Uniqueness
1-Oxaspiro[55]undecane, 4-methylene- is unique due to its specific structural features, including the methylene group at the 4-position and the presence of an oxygen atom in the spirocyclic ring
Properties
CAS No. |
62062-84-4 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-methylidene-1-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h1-9H2 |
InChI Key |
VHKRNRCRNSQLTA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCOC2(C1)CCCCC2 |
Origin of Product |
United States |
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